Cas no 21027-01-0 (Z-Ala-Pro-OH)

Z-Ala-Pro-OH Chemical and Physical Properties
Names and Identifiers
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- L-Proline,N-[(phenylmethoxy)carbonyl]-L-alanyl-
- 1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
- CBZ-L-ALA-PR0
- Z-ala-pro-oh
- N-benzyloxycarbonyl-L-alanyl-L-proline
- NSC 333444
- Q27094887
- N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-proline
- L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl-
- P6X7ZC6L89
- (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
- 21027-01-0
- RSSOZTMMMIWOJB-AAEUAGOBSA-N
- AS-67977
- benzyloxycarbonyl-alanyl-proline
- N-[(BENZYLOXY)CARBONYL]-L-ALANYL-L-PROLINE
- L-Proline, 1-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-
- DB04033
- Benzyloxycarbonyl-L-alanyl-L-proline
- (S)-1-((S)-2-(((Benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid
- NSC-333444
- NS00068678
- SCHEMBL7334484
- (S)-1-((S)-2-(benzyloxycarbonylamino)propanoyl)pyrrolidine-2-carboxylic acid
- AKOS030525051
- (2S)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]pyrrolidine-2-carboxylic acid
- Z-ALA PROLINAL
- MFCD00037335
- ZAH
- Z-Ala-Pro-OH
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- MDL: MFCD00037335
- Inchi: InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21)/t11-,13-/m0/s1
- InChI Key: RSSOZTMMMIWOJB-AAEUAGOBSA-N
- SMILES: C[C@H](NC(OCC1=CC=CC=C1)=O)C(N2CCC[C@H]2C(O)=O)=O
Computed Properties
- Exact Mass: 320.13700
- Monoisotopic Mass: 320.137222
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9
- XLogP3: 1.7
Experimental Properties
- Density: 1.301±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 82-84 ºC (dichloromethane hexane )
- Boiling Point: 576.4°Cat760mmHg
- Flash Point: 302.4°C
- Refractive Index: 1.572
- Solubility: Very slightly soluble (0.67 g/l) (25 º C),
- PSA: 95.94000
- LogP: 1.70570
Z-Ala-Pro-OH Security Information
- Storage Condition:-15°C
Z-Ala-Pro-OH Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Z-Ala-Pro-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z915642-5g |
Z-Ala-Pro-OH |
21027-01-0 | 98% | 5g |
¥1,080.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z915642-1g |
Z-Ala-Pro-OH |
21027-01-0 | 98% | 1g |
¥270.00 | 2022-08-31 | |
abcr | AB476165-1g |
Z-Ala-Pro-OH, 98%; . |
21027-01-0 | 98% | 1g |
€191.30 | 2025-02-16 | |
abcr | AB476165-25g |
Z-Ala-Pro-OH, 98%; . |
21027-01-0 | 98% | 25g |
€1742.80 | 2025-02-16 | |
eNovation Chemicals LLC | D768729-250mg |
L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
21027-01-0 | 98% | 250mg |
$110 | 2024-06-07 | |
Aaron | AR002LD4-5g |
L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
21027-01-0 | 97% | 5g |
$286.00 | 2025-02-11 | |
eNovation Chemicals LLC | D768729-1g |
L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
21027-01-0 | 98% | 1g |
$170 | 2024-06-07 | |
eNovation Chemicals LLC | D768729-100mg |
L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
21027-01-0 | 98% | 100mg |
$85 | 2024-06-07 | |
eNovation Chemicals LLC | D768729-250mg |
L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
21027-01-0 | 98% | 250mg |
$90 | 2025-02-24 | |
eNovation Chemicals LLC | D768729-1g |
L-Proline, N-[(phenylmethoxy)carbonyl]-L-alanyl- |
21027-01-0 | 98% | 1g |
$130 | 2025-02-24 |
Z-Ala-Pro-OH Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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4. Back matter
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on Z-Ala-Pro-OH
Comprehensive Guide to L-Proline,N-[(phenylmethoxy)carbonyl]-L-alanyl- (CAS No. 21027-01-0): Properties, Applications, and Market Insights
L-Proline,N-[(phenylmethoxy)carbonyl]-L-alanyl- (CAS No. 21027-01-0) is a specialized peptide derivative widely used in pharmaceutical research, biotechnology, and organic synthesis. This compound, often referred to as a protected amino acid derivative, plays a critical role in peptide coupling reactions and drug development. Its unique structure, featuring a phenylmethoxy carbonyl (Cbz) protecting group, makes it invaluable for controlled synthesis of complex peptides.
The growing demand for peptide-based therapeutics has spotlighted compounds like L-Proline,N-[(phenylmethoxy)carbonyl]-L-alanyl-. Researchers are increasingly exploring its applications in targeted drug delivery and enzyme inhibition studies, aligning with trends in personalized medicine. Questions like "What are the benefits of Cbz-protected amino acids in peptide synthesis?" or "How does L-Proline,N-[(phenylmethoxy)carbonyl]-L-alanyl- enhance peptide stability?" frequently appear in scientific forums, reflecting its relevance.
From a chemical perspective, this compound exhibits high purity (>98%) and stability under controlled conditions. Its solubility in organic solvents like DMF and dichloromethane facilitates its use in solid-phase peptide synthesis (SPPS). The Cbz group can be selectively removed using hydrogenolysis, offering flexibility in multi-step syntheses—a feature highly valued in cancer research peptides and neuropeptide design.
Market analysts note a 12% annual growth in demand for protected amino acid derivatives, driven by advancements in bioconjugation techniques and ADC (Antibody-Drug Conjugate) development. Pharmaceutical companies are stockpiling intermediates like CAS 21027-01-0 to accelerate COVID-19-related peptide vaccine research, responding to queries such as "Which peptide building blocks are essential for antiviral drug development?"
Quality control protocols for L-Proline,N-[(phenylmethoxy)carbonyl]-L-alanyl- emphasize HPLC characterization and chiral purity verification. The compound’s role in creating GPCR-targeting peptides (G-protein-coupled receptors) has gained attention, particularly for metabolic disorder treatments. Its compatibility with Fmoc/tBu SPPS strategies makes it a staple in academic and industrial labs alike.
Environmental and regulatory aspects are equally crucial. Unlike some volatile compounds, 21027-01-0 poses minimal ecological risk when handled according to OECD GLP standards. This aligns with the pharmaceutical industry’s shift toward green chemistry principles, addressing search trends like "sustainable peptide synthesis methods."
Future applications may expand into mRNA vaccine stabilizers and cell-penetrating peptide modifiers, areas generating significant PubMed citations. As patent filings for Cbz-protected peptide intermediates increase globally, CAS 21027-01-0 remains a key player in the $2.7 billion peptide synthesis market, answering the persistent search query: "Which protected amino acids offer the best cost-to-performance ratio?"
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